REACTION_CXSMILES
|
[C:1]([CH2:5][C:6](Cl)=[O:7])([O:3][CH3:4])=[O:2].[CH3:9][NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.N1C=CC=CC=1>C(Cl)Cl>[CH3:9][N:10]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:6](=[O:7])[CH2:5][C:1]([O:3][CH3:4])=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)CC(=O)Cl
|
Name
|
|
Quantity
|
55.64 g
|
Type
|
reactant
|
Smiles
|
CNC1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
66.36 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature of the reaction mixture between -5 to 0°
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction between -5 to 0°
|
Type
|
ADDITION
|
Details
|
during the addition
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
WAIT
|
Details
|
can normally be carried out over a 3-5 min
|
Duration
|
4 (± 1) min
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
is quenched
|
Type
|
ADDITION
|
Details
|
by pouring the reaction mixture into water (500 ml)
|
Type
|
WAIT
|
Details
|
continued for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the methylene chloride layer separated
|
Type
|
ADDITION
|
Details
|
Additional methylene chloride (400-500 ml) is added
|
Type
|
WASH
|
Details
|
the methylene chloride mixture is washed successively with hydrochloric acid (1N, 2×300 ml), saturated sodium bicarbonate solution (2×300 ml), saline (1×600 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the methylene chloride mixture dried through anhydrous sodium sulfate
|
Reaction Time |
4 (± 1) min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(CC(=O)OC)=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |